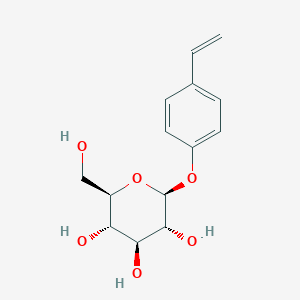

4-Ethenylphenyl beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOROQNWLSDLJF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978053 | |

| Record name | 4-Ethenylphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62470-46-6 | |

| Record name | 4-Ethenylphenyl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenylphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHENYLPHENYL .BETA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E8QHE5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of 4 Ethenylphenyl Beta D Glucopyranoside

Current scientific literature does not extensively document the isolation of 4-Ethenylphenyl beta-D-glucopyranoside from natural sources. However, the prevalence of its aglycone, 4-ethenylphenol, in various biological systems suggests the potential for its glycosylated form to exist.

The aglycone, 4-ethenylphenol, is a well-known volatile phenolic compound found in a variety of natural settings, most notably in fermented beverages. It is a key aroma compound in wine and beer, often produced by the yeast Brettanomyces bruxellensis during fermentation. nih.gov The presence of 4-ethenylphenol has also been reported in the medicinal herb Hedyotis diffusa, wild rice, and as a metabolite of p-coumaric and ferulic acids by lactic acid bacteria. medchemexpress.com

The biosynthesis of 4-ethenylphenol is understood to originate from p-coumaric acid, a common phenolic acid in plants. The enzyme cinnamate (B1238496) decarboxylase facilitates the conversion of p-coumaric acid to 4-ethenylphenol. nih.gov Given the widespread presence of both 4-ethenylphenol and glucose in the plant and microbial kingdoms, the enzymatic coupling of these two molecules to form this compound is a plausible, though not yet widely reported, natural phenomenon.

Table 1: Documented Natural Sources of the Aglycone, 4-Ethenylphenol

| Natural Source | Organism/Product | Reference |

| Wine | Brettanomyces bruxellensis (yeast) | nih.gov |

| Beer | Brettanomyces bruxellensis (yeast) | nih.gov |

| Medicinal Herb | Hedyotis diffusa | medchemexpress.com |

| Wild Rice | - | medchemexpress.com |

| Fermented Products | Lactic acid bacteria | medchemexpress.com |

Glucosylation Mechanisms of Ethenylphenyl Aglycone

The formation of a beta-D-glucopyranoside bond with a phenolic compound like 4-ethenylphenol is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, in this case, the hydroxyl group of 4-ethenylphenol.

While specific UGTs that exclusively target 4-ethenylphenol have not been extensively characterized, the broad substrate specificity of many plant and microbial UGTs suggests that 4-ethenylphenol could serve as a substrate for these enzymes. The process of glucosylation generally increases the water solubility and stability of phenolic compounds, and can also alter their biological activity.

The theoretical enzymatic reaction for the formation of 4-Ethenylphenyl beta-D-glucopyranoside can be summarized as follows:

4-Ethenylphenol + UDP-glucose -> this compound + UDP

This reaction would be catalyzed by a UDP-glucosyltransferase. The identification and characterization of the specific UGTs responsible for this transformation in organisms that produce 4-ethenylphenol remains an area for future research.

Table 2: Key Components in the Glucosylation of Ethenylphenyl Aglycone

| Component | Role |

| 4-Ethenylphenol | Aglycone acceptor molecule |

| UDP-glucose | Activated glucose donor |

| UDP-glucosyltransferase (UGT) | Enzyme catalyst |

| This compound | Final glycosylated product |

| UDP | Byproduct of the reaction |

Synthetic Methodologies and Chemical Derivatization of 4 Ethenylphenyl Beta D Glucopyranoside

Strategies for de novo Chemical Synthesis

The de novo chemical synthesis of 4-ethenylphenyl beta-D-glucopyranoside involves two primary challenges: the stereoselective formation of the β-glycosidic linkage and the synthesis of the reactive 4-ethenylphenyl aglycone precursor.

Glycosylation Reactions for the beta-D-Glucopyranoside Moiety

The formation of the β-D-glucopyranoside bond is a critical step in the synthesis. Several classical and modern glycosylation methods can be employed to achieve this transformation with high stereoselectivity. A prominent and historically significant method is the Koenigs-Knorr reaction. wikipedia.orgnih.govnih.govslideshare.net This reaction typically involves the coupling of a glycosyl halide donor, such as acetobromoglucose, with an alcohol, in this case, 4-ethenylphenol (4-vinylphenol), in the presence of a promoter, traditionally a silver or mercury salt. wikipedia.orgnih.gov The use of a participating protecting group, such as an acetyl group, at the C-2 position of the glucose donor is crucial for ensuring the formation of the desired 1,2-trans-glycosidic bond, which results in the β-anomer. wikipedia.org This occurs through neighboring group participation, where the C-2 ester forms a cyclic intermediate that blocks the α-face, directing the incoming alcohol to attack from the β-face.

Modern variations of the Koenigs-Knorr reaction utilize different promoters to improve yields and reaction conditions. nih.gov For instance, the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide can significantly accelerate the reaction, allowing for milder conditions and high yields. nih.gov Other heavy metal salts like cadmium carbonate have also been used as promoters. nih.gov

Beyond glycosyl halides, other glycosyl donors can be utilized. Glycosyl trichloroacetimidates, activated by Lewis acids like TMSOTf or boron trifluoride etherate, are highly effective donors for the synthesis of β-glucosides. mdpi.comnih.gov Thioglycosides are another class of versatile donors that can be activated under various conditions, offering orthogonality in more complex synthetic schemes. nih.gov

A general representation of the Koenigs-Knorr reaction for the synthesis of this compound is depicted below:

Scheme 1: General approach for the Koenigs-Knorr glycosylation of 4-ethenylphenol.

| Reactant 1 | Reactant 2 | Promoter | Product |

| Acetobromoglucose | 4-Ethenylphenol | Silver Carbonate | 4-Ethenylphenyl tetra-O-acetyl-beta-D-glucopyranoside |

| Acetobromoglucose | 4-Ethenylphenol | Silver(I) oxide/TMSOTf (cat.) | 4-Ethenylphenyl tetra-O-acetyl-beta-D-glucopyranoside |

The initial product is the protected glucoside, which would then be deprotected (e.g., using Zemplén conditions with sodium methoxide (B1231860) in methanol) to yield the final this compound.

Synthesis of the 4-Ethenylphenyl Aglycone Precursor

The aglycone, 4-ethenylphenol (also known as 4-vinylphenol (B1222589) or 4-hydroxystyrene), is a key starting material for the glycosylation reaction. wikipedia.org It can be synthesized through several routes. One common method is the decarboxylation of p-coumaric acid. researchgate.netresearchgate.netchemicalbook.com This can be achieved by heating p-coumaric acid, sometimes in the presence of a catalyst or in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com

Another industrial method for producing 4-vinylphenol is the dehydrogenation of 4-ethylphenol (B45693) over a metal oxide catalyst, such as iron oxide, at high temperatures. wikipedia.orgchemicalbook.com

A laboratory-scale synthesis might involve a Knoevenagel-Doebner condensation between 4-hydroxybenzaldehyde (B117250) and malonic acid, followed by decarboxylation of the resulting cinnamic acid derivative. researchgate.net More recently, biosynthetic routes using engineered microorganisms have been developed to produce 4-vinylphenol from glucose. researchgate.netnih.gov For chemical synthesis purposes, the deamination of p-α-aminoethylphenol has also been reported as a method to generate 4-hydroxystyrene. google.comgoogle.com

| Precursor | Reagents/Conditions | Product |

| p-Coumaric acid | Heat, DMF | 4-Ethenylphenol |

| 4-Ethylphenol | Iron oxide catalyst, high temperature | 4-Ethenylphenol |

| 4-Hydroxybenzaldehyde | Malonic acid, piperidine/pyridine | 4-Ethenylphenol (via intermediate) |

| p-α-Aminoethylphenol | Heat, deamination conditions | 4-Ethenylphenol |

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions without the need for extensive protecting group strategies.

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.govnih.gov For the synthesis of this compound, a UDP-glucosyltransferase (UGT) would be the enzyme of choice. These enzymes utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor. nih.govnih.gov

The synthesis would involve the incubation of 4-ethenylphenol with a suitable UGT and UDP-glucose. The regioselectivity and stereoselectivity of the enzyme ensure the formation of the desired 4-O-linked β-glucoside. While specific UGTs for 4-ethenylphenol are not extensively documented, numerous UGTs exhibit activity towards a broad range of phenolic acceptors, including those structurally similar to 4-ethenylphenol, such as resveratrol (B1683913). nih.govresearchgate.net For example, UGTs from Bacillus licheniformis and Phytolacca americana have been used to glucosylate resveratrol and other phenols. nih.govresearchgate.net Engineered E. coli expressing UGTs can also be used for whole-cell biocatalysis, which can simplify the process by regenerating the expensive UDP-glucose donor in situ. researchgate.net

| Enzyme Type | Sugar Donor | Acceptor | Product |

| UDP-glucosyltransferase (UGT) | UDP-glucose | 4-Ethenylphenol | This compound |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. mdpi.comresearchgate.net A common chemoenzymatic strategy for glycosides involves the enzymatic hydrolysis of a pre-formed glycoside mixture or the enzymatic synthesis of a key intermediate.

For the production of this compound, one could envision a process where a non-selective chemical glycosylation first produces a mixture of α- and β-anomers. Subsequently, a β-glucosidase could be used in a synthetic mode (transglycosylation) or a hydrolytic mode. In a hydrolytic approach, a specific α-glucosidase could be used to selectively hydrolyze the unwanted α-anomer, leaving the desired β-anomer intact. mdpi.com

Alternatively, a β-glucosidase can be used in a transglycosylation reaction. researchgate.net In this scenario, an excess of a simple alcohol and a glucose donor (like cellobiose (B7769950) or a cheap alkyl glucoside) are incubated with the enzyme and the acceptor, 4-ethenylphenol. The enzyme catalyzes the transfer of the glucose moiety to the phenolic acceptor. However, controlling the regioselectivity and preventing hydrolysis of the product can be challenging. The use of immobilized enzymes can facilitate catalyst recovery and reuse, making the process more economically viable. mdpi.com A notable example is the use of cellulase, which contains β-glucosidase activity, for the deglycosylation of piceid (resveratrol glucoside) to produce resveratrol. mdpi.com This reversible reaction can, under the right conditions, be driven towards synthesis.

Chemical Modification and Derivatization Strategies

Once this compound is synthesized, it can be further modified to alter its physicochemical properties, such as solubility or lipophilicity. These modifications typically target the hydroxyl groups of the glucose moiety or the ethenyl group of the aglycone.

Given the structural similarity to resveratrol and its glucoside, piceid, derivatization strategies employed for these compounds can be considered analogous. mdpi.commdpi.com Acylation of the hydroxyl groups on the glucose unit is a common modification. This can be achieved chemically using acyl chlorides or anhydrides in the presence of a base. Alternatively, enzymatic acylation using lipases, such as Novozym 435, in non-aqueous solvents offers a highly regioselective method to introduce acyl chains of varying lengths. mdpi.com For instance, enzymatic acylation of piceid with vinyl octanoate (B1194180) has been reported to yield piceid octanoate. mdpi.com A similar reaction could be applied to this compound.

The ethenyl group also presents a site for chemical modification. For example, it could undergo hydrogenation to yield the corresponding ethylphenyl glucoside. Other electrophilic additions across the double bond are also feasible, allowing for the introduction of a wide range of functional groups. Derivatization can also occur at the phenolic hydroxyl groups if they are not glycosylated, as seen in the derivatization of resveratrol with ethylchloroformate for analytical purposes. mdpi.com

| Starting Compound | Reagent/Catalyst | Modification Type | Potential Product |

| This compound | Vinyl octanoate, Lipase (e.g., Novozym 435) | Enzymatic Acylation | Acylated this compound |

| This compound | Acyl chloride, Pyridine | Chemical Acylation | Acylated this compound |

| This compound | H₂, Pd/C | Hydrogenation | 4-Ethylphenyl beta-D-glucopyranoside |

Exploitation of the Ethenyl (Vinyl) Group for Further Functionalization

The ethenyl (vinyl) group attached to the phenyl ring is a key functional handle for derivatization, behaving similarly to styrene. This double bond is susceptible to various addition reactions and is a prime monomer for polymerization, allowing the incorporation of the sugar moiety into larger macromolecular structures.

Polymerization: The most significant reaction of the vinyl group is polymerization. This compound can act as a monomer to create glycopolymers. These polymers, which present carbohydrate units pendent from a polymer backbone, are of great interest for biomedical applications, including drug delivery, hydrogels, and as mimics of biological glycoconjugates. The polymerization can proceed via several mechanisms, such as free-radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, or atom transfer radical polymerization (ATRP), to yield well-defined polymeric structures.

Other Functionalizations: Beyond polymerization, the vinyl group can undergo a variety of chemical transformations common to alkenes. These reactions allow for the introduction of diverse functional groups, thereby tuning the molecule's properties.

Hydrogenation: Catalytic hydrogenation can reduce the ethenyl group to an ethyl group, yielding 4-ethylphenyl beta-D-glucopyranoside. This modification removes the reactive double bond, which can be useful for creating control compounds in biological assays or for enhancing stability.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the corresponding 1,2-dihaloethyl derivative. These dihalides can serve as intermediates for further substitutions or elimination reactions.

Hydroboration-Oxidation: This two-step reaction sequence converts the vinyl group into a primary alcohol, producing 4-(2-hydroxyethyl)phenyl beta-D-glucopyranoside. This adds another hydroxyl group to the aglycone, increasing hydrophilicity and providing an additional site for conjugation.

Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) can convert the vinyl group into an epoxide. This reactive three-membered ring can be opened by various nucleophiles to introduce a wide array of functionalities.

Table 1: Potential Functionalization Reactions of the Ethenyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Polymerization | Initiator (e.g., AIBN), Heat/UV | Poly(4-phenyl beta-D-glucopyranoside) |

| Hydrogenation | H₂, Pd/C | Ethyl |

| Halogenation | Br₂ | 1,2-Dibromoethyl |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Hydroxyethyl |

| Epoxidation | m-CPBA | Epoxide (Oxirane) |

Modifications of the Glucopyranoside Moiety

The glucopyranoside portion of the molecule contains four free hydroxyl groups (at positions C2, C3, C4, and C6) that are primary targets for chemical modification. These reactions can alter the solubility, stability, and biological activity of the parent compound.

Selective protection and deprotection strategies are often required to modify a specific hydroxyl group. For instance, the primary hydroxyl group at C6 is typically more reactive than the secondary hydroxyls at C2, C3, and C4, allowing for regioselective reactions under controlled conditions.

Acylation and Alkylation: The hydroxyl groups can be readily acylated with acid anhydrides or acyl chlorides (e.g., acetic anhydride) to form esters, or alkylated with alkyl halides (e.g., methyl iodide) to form ethers. Full acetylation or methylation of all hydroxyl groups is common to increase lipophilicity or to protect the hydroxyls during reactions at the vinyl group.

Oxidation: Selective oxidation of the hydroxyl groups can introduce carbonyl functionalities. For example, oxidation of the primary C6 hydroxyl group yields a C6-aldehyde or a carboxylic acid (uronic acid), depending on the oxidant used. Oxidation of secondary hydroxyls can produce ketones; for instance, oxidation at C3 can yield the 3-keto derivative. researchgate.net Swern oxidation conditions or reagents like bromine/bis(tributyltin) oxide have been used to create aldehyde and keto derivatives of similar glucopyranosides. researchgate.net

Sulfonation: Reaction with reagents like methanesulfonyl chloride (MsCl) can convert a hydroxyl group into a good leaving group (mesylate). This transformation is often the first step in a nucleophilic substitution reaction. For example, a C6-mesylate can be converted into a 6-deoxy or 6-iodo derivative. nih.gov

Table 2: Representative Modifications of the Glucopyranoside Moiety

| Modification | Position(s) | Reagents | Resulting Functional Group |

|---|---|---|---|

| Acetylation | C2, C3, C4, C6 | Acetic Anhydride, Pyridine | Acetate Ester |

| Methylation | C2, C3, C4, C6 | Methyl Iodide, NaH | Methyl Ether |

| Oxidation | C6 | TEMPO, NaOCl | Aldehyde/Carboxylic Acid |

| Oxidation | C2 or C3 | Swern Oxidation | Ketone |

| Mesylation | C6 | Methanesulfonyl Chloride, Et₃N | Mesylate (Leaving Group) |

| Iodination | C6 | NaI (following mesylation) | Iodo |

Synthesis of Glycosidic Analogues and Conjugates

Altering the glycosidic linkage or the nature of the linked moieties leads to the creation of analogues and conjugates with potentially novel properties. This involves either modifying the anomeric oxygen or replacing the entire glucopyranoside with a different sugar or a sugar mimic.

Synthesis of Thio- and Selenoglycosides: The oxygen atom of the glycosidic bond can be replaced with sulfur or selenium. For example, condensation of an activated 5-thio-D-glucopyranose donor with a thiophenol acceptor can lead to the formation of 1,5-dithio-glycosides. nih.gov These S-glycosides often exhibit increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts.

Synthesis of C-Glycosides: In C-glycosides, the anomeric oxygen is replaced by a methylene (B1212753) group, forming a carbon-carbon bond that is completely resistant to enzymatic cleavage. The synthesis of C-glycosyl pyrazole (B372694) derivatives has been reported as a strategy to create stable glucose analogues. mdpi.com

Synthesis of N-Glycosides: The anomeric carbon can also be linked to a nitrogen atom, forming an N-glycoside. The synthesis of N-(β-d-glucopyranosyl)-arylimidazole-carboxamides has been achieved by forming an amide bond between a per-O-acetylated β-d-glucopyranosylamine and a suitable carboxylic acid. nih.gov

Enzymatic Synthesis of Conjugates: Enzymes, such as β-glucosidases, can be used to synthesize glycosides under mild conditions. researchgate.net By using a modified aglycone or a different sugar donor, a variety of analogues and conjugates can be produced. For instance, enzymatic glycosidation can be used to attach the 4-ethenylphenyl group to a different monosaccharide or an oligosaccharide.

Table 3: Examples of Glycosidic Analogues

| Analogue Type | Linkage | Key Feature | Synthetic Precursors |

|---|---|---|---|

| S-Glycoside | C1-S-Ar | Increased enzymatic stability | Thiol aglycone, activated sugar donor |

| C-Glycoside | C1-C-Ar | Resistant to hydrolysis | C-Glycosyl donor or precursor |

| N-Glycoside | C1-N-Ar | Amide or amine linkage | Glucopyranosylamine, aglycone |

| Glycosyl Ester | C1-O-C(=O)-R | Ester linkage at anomeric carbon | Activated sugar, carboxylic acid |

Advanced Analytical and Spectroscopic Research Methodologies for 4 Ethenylphenyl Beta D Glucopyranoside

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for isolating 4-Ethenylphenyl beta-D-glucopyranoside from complex biological matrices and for assessing its purity. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for both the preparative isolation and analytical quantification of this compound. In a typical HPLC setup, a high-pressure pump forces a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). When a sample mixture is injected into the system, its components travel through the column at different rates, leading to their separation.

For the analysis of this compound, reversed-phase HPLC is commonly utilized. This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the compound's hydrophobicity. Detection is frequently achieved using a UV detector, as the aromatic ring in the 4-ethenylphenyl group absorbs ultraviolet light at specific wavelengths.

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Application | Isolation from plant extracts, quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for a non-volatile and thermally labile compound like this compound, direct analysis by GC-MS is challenging. The high temperatures required for vaporization in the GC inlet can lead to the degradation of the glycosidic bond and the sugar moiety.

To overcome this limitation, derivatization is often necessary. This process involves chemically modifying the compound to increase its volatility and thermal stability. A common derivatization method is silylation, where the hydroxyl groups of the glucose unit are converted to trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized compound can then be successfully analyzed by GC-MS, providing valuable information about its molecular weight and fragmentation pattern.

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the preliminary screening of plant extracts for the presence of this compound and for monitoring the progress of its purification. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate.

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates. The separation is visualized under UV light or by staining with a reagent that reacts with the compound. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate:Methanol:Water mixtures |

| Visualization | UV light (254 nm), staining reagents |

| Application | Rapid screening, purity checks |

Structural Elucidation via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons of the ethenyl group, the aromatic ring, and the glucose unit.

¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in the molecule. The spectrum would reveal the chemical shifts of the carbons in the vinyl group, the aromatic ring, and the sugar moiety.

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between protons and carbons. These experiments are crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra and for establishing the linkage between the glucose unit and the 4-ethenylphenol aglycone.

| Nucleus | Key Chemical Shift Regions (ppm) |

| ¹H | Ethenyl protons, Aromatic protons, Anomeric proton (glucose), Sugar protons |

| ¹³C | Ethenyl carbons, Aromatic carbons, Anomeric carbon (glucose), Sugar carbons |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula (C14H18O6). plantaedb.com

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. A characteristic fragmentation pattern for this compound would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 4-ethenylphenol aglycone and a neutral loss of the glucose unit.

| Technique | Information Obtained |

| High-Resolution MS (HRMS) | Accurate mass, molecular formula determination |

| Tandem MS (MS/MS) | Fragmentation pattern, structural confirmation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the glucose unit and the ethenylphenyl group.

Based on general principles of IR spectroscopy, the expected vibrational modes would include:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the multiple hydroxyl groups on the glucose moiety.

C-H Stretching (Aromatic/Vinylic): Absorptions typically appearing above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the phenyl ring and the ethenyl (vinyl) group.

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds within the glucose ring.

C=C Stretching: A peak in the 1650-1600 cm⁻¹ region corresponding to the carbon-carbon double bond of the ethenyl group and the aromatic ring.

C-O Stretching: Strong absorptions in the fingerprint region, typically between 1260-1000 cm⁻¹, arising from the C-O bonds of the alcohols and the glycosidic linkage.

Out-of-Plane C-H Bending: Bands in the 1000-650 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

Without experimental data, a precise table of absorption peaks and their intensities for this compound cannot be constructed.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are essential for analyzing the three-dimensional structure of chiral molecules like this compound, which contains multiple stereocenters in its glucose unit.

Optical Rotation Measurements

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This is an inherent property of optically active molecules and is reported as the specific rotation, [α]. The value and sign (dextrorotatory, (+), or levorotatory, (-)) are dependent on the compound's structure, the solvent used, the temperature, and the wavelength of the light (typically the sodium D-line, 589 nm).

Table 1: Hypothetical Optical Rotation Data

| Compound | Formula | Specific Rotation [α]D | Conditions |

|---|---|---|---|

| This compound | C₁₄H₁₈O₆ | Data not available | Not applicable |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly sensitive to the spatial arrangement of chromophores (light-absorbing groups). In this compound, the phenyl and ethenyl groups constitute the primary chromophore.

However, a search of the available literature did not yield any published CD spectra or data for this compound. Therefore, a detailed analysis of its chiroptical properties, including the signs and magnitudes of Cotton effects, is not possible at this time.

Biological Roles and Ecological Interactions of 4 Ethenylphenyl Beta D Glucopyranoside in Non Human Systems

Role in Plant Defense Mechanisms and Stress Responses

Phenylpropanoid glycosides, a class of compounds to which 4-ethenylphenyl beta-D-glucopyranoside belongs, are integral to the complex defense systems of plants frontiersin.orgresearchgate.netjournalijecc.com. These compounds are involved in protecting plants from a variety of biotic and abiotic threats journalijecc.comresearchgate.net. Their function is often mediated by their chemical structure, which allows for a diverse range of interactions with other organisms and the environment wisdomlib.orgresearchgate.net. The glycosylation of phenylpropanoids, in particular, plays a crucial role in regulating their availability and biological activity within the plant frontiersin.orgnih.gov.

Interactions with Herbivores

Plants produce a vast arsenal of chemical compounds to deter herbivores, and phenolic compounds, including phenylpropanoid glycosides, are a key component of this defense researchgate.netnih.gov. These compounds can act as feeding deterrents, toxins, or antidigestive agents researchgate.net. While the specific effects of this compound on herbivores have not been extensively documented, the general roles of related compounds suggest its potential involvement in anti-herbivore defense.

Phenylpropanoid glycosides can be stored in plant tissues in a non-toxic form. Upon tissue damage by a feeding herbivore, specific plant enzymes called β-glucosidases can cleave the sugar moiety (glucose in this case), releasing the more reactive and often toxic aglycone (4-ethenylphenol) oup.comnih.govfrontiersin.org. This two-component defense system allows for the rapid deployment of chemical defenses at the site of attack, minimizing damage to the plant itself while maximizing the impact on the herbivore nih.govfrontiersin.org. The released aglycones can have various detrimental effects on herbivores, including reduced growth, developmental abnormalities, and even mortality.

Research on other phenylpropanoid glycosides has demonstrated their effectiveness. For instance, certain phenolic glycosides are known to deter feeding by insects and other herbivores due to their bitter taste or by interfering with their digestive processes researchgate.net. The presence of these compounds can influence herbivore feeding preferences and, consequently, the distribution of herbivory within and between plant populations.

Table 1: Potential Roles of this compound in Herbivore Interactions (Inferred from Related Compounds)

| Interaction Type | Potential Mechanism of Action |

| Deterrence | The bitter taste of the glycoside or its aglycone may discourage feeding. |

| Toxicity | The aglycone, 4-ethenylphenol, released upon enzymatic hydrolysis, could be toxic to the herbivore. |

| Antidigestive Effects | The compound or its derivatives might interfere with the herbivore's digestive enzymes. |

| Signaling | The release of volatile compounds upon breakdown could attract predators or parasites of the herbivore. |

Responses to Pathogens and Environmental Stressors

Plants respond to pathogen attacks and environmental stressors by activating a complex network of defense mechanisms, often involving the synthesis and accumulation of phenolic compounds biology-journal.orgresearchgate.net. Phenylpropanoid glycosides can function as phytoalexins or phytoanticipins, which are antimicrobial compounds that help to limit the spread of pathogens frontiersin.orgresearchgate.netnih.gov. Phytoalexins are synthesized de novo in response to infection, while phytoanticipins are pre-existing compounds that are activated upon pathogen attack slideshare.net.

The phenylpropanoid pathway, which produces the precursors for this compound, is often stimulated during a plant's hypersensitive response to pathogen infection frontiersin.orgnih.gov. This leads to the accumulation of various phenolic compounds at the site of infection, creating a chemical barrier that can inhibit pathogen growth and spread biology-journal.orgslideshare.net. The antimicrobial activity of these compounds can be attributed to their ability to disrupt microbial cell membranes, inhibit enzymes, or interfere with other essential cellular processes.

In addition to their role in pathogen defense, phenylpropanoid glycosides are also involved in the plant's response to abiotic stresses such as UV radiation, temperature extremes, and drought journalijecc.comfrontiersin.org. These compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced during periods of stress wisdomlib.orgnih.gov. By neutralizing ROS, they help to protect cellular components from oxidative damage. The accumulation of phenylpropanoid glycosides in the vacuoles of epidermal cells can also provide a screen against damaging UV-B radiation slideshare.net.

Involvement in Allelopathy and Plant-Plant Interactions

Allelopathy is the process by which a plant releases chemical compounds into the environment that influence the growth and development of neighboring plants. Phenolic compounds are frequently implicated as allelochemicals nih.gov. While direct evidence for the allelopathic activity of this compound is not available, its chemical nature suggests a potential role in plant-plant interactions.

Plants can release allelochemicals into the soil through root exudation, leaching from leaves, or the decomposition of plant litter slideshare.net. Once in the soil, these compounds can affect neighboring plants by inhibiting seed germination, reducing seedling growth, or interfering with nutrient uptake slideshare.net. The glycosidic form of the compound, being more water-soluble, could facilitate its transport in the soil. Subsequent hydrolysis by soil microbes could release the more biologically active aglycone.

The allelopathic effects of phenolic compounds can be complex and depend on various factors, including the concentration of the compound, the susceptibility of the receiving plant species, and environmental conditions. These interactions play a crucial role in shaping plant community structure and dynamics.

Metabolism and Biotransformation in Microorganisms

Microorganisms in the soil and on plant surfaces play a vital role in the cycling of organic compounds, including phenylpropanoid glycosides. The metabolism of these compounds by microorganisms is a key process in their degradation and transformation in the environment.

Microbial Degradation Pathways

The microbial degradation of aromatic compounds is a well-studied process, and similar pathways are likely involved in the breakdown of this compound oup.comnih.govresearchgate.netmdpi.com. The initial step in the degradation of this glycoside would be the cleavage of the β-glucosidic bond, releasing glucose and the aglycone, 4-ethenylphenol. The glucose can be readily utilized by a wide range of microorganisms as a carbon and energy source.

The degradation of the aromatic aglycone, 4-ethenylphenol, would then proceed through a series of enzymatic reactions. Aerobic degradation of aromatic compounds typically involves the hydroxylation of the aromatic ring, followed by ring cleavage by dioxygenase enzymes researchgate.net. The resulting aliphatic intermediates are then further metabolized and can eventually enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle.

Enzymatic Transformations by Microbial Glycosidases

The key enzymes involved in the initial step of this compound degradation are β-glucosidases (also known as β-D-glucoside glucohydrolases) nih.gov. These enzymes are widespread in microorganisms and are responsible for the hydrolysis of β-glucosidic linkages in a variety of compounds researchgate.netsemanticscholar.orgtandfonline.com.

Microbial β-glucosidases can be either intracellular or extracellular. Extracellular enzymes are secreted by the microorganism and can hydrolyze the glycoside in the surrounding environment. Intracellular enzymes require the transport of the glycoside into the microbial cell before hydrolysis can occur. The activity of these enzymes is crucial for making the glucose and the aromatic aglycone available to the microorganism for further metabolism.

The hydrolysis of aromatic β-glucosides by soil bacteria has been shown to have ecological implications, as the released aglycones can be toxic to predators of the bacteria, thus providing a form of chemical defense nih.gov. This highlights the complex interplay between plants, microorganisms, and other soil organisms in the biotransformation of plant-derived compounds.

Table 2: Key Enzymes in the Microbial Metabolism of this compound

| Enzyme | Function |

| β-Glucosidase | Hydrolyzes the β-glucosidic bond, releasing glucose and 4-ethenylphenol. |

| Monooxygenases/Dioxygenases | Catalyze the hydroxylation and subsequent cleavage of the aromatic ring of 4-ethenylphenol. |

| Dehydrogenases and other enzymes | Further metabolize the aliphatic intermediates produced after ring cleavage. |

Molecular Interactions and Computational Studies of 4 Ethenylphenyl Beta D Glucopyranoside

Ligand-Receptor Binding Studies (Excluding Human Systems)

Currently, specific ligand-receptor binding studies for 4-Ethenylphenyl beta-D-glucopyranoside in non-human systems are not extensively documented in publicly available literature. However, the principles of its potential interactions can be inferred from studies on analogous glycosidic compounds. Glycosides are known to interact with a variety of receptors in living organisms, including lectins, which are carbohydrate-binding proteins.

The binding of a glucoside like this compound to a receptor is a highly specific process, often described by a "lock and key" or "induced fit" model. The glucose moiety of the compound is typically recognized by the carbohydrate-recognition domain (CRD) of the receptor. The specificity and affinity of this binding are governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The ethenylphenyl group, as the aglycone, plays a significant role in modulating the binding affinity and specificity, potentially through interactions with hydrophobic pockets adjacent to the CRD.

Future research involving techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified non-human receptors would be invaluable in quantifying the binding kinetics and thermodynamics of this compound.

Enzyme-Substrate Interactions (Excluding Human Enzymes)

The interaction of this compound with enzymes, particularly β-glucosidases from various non-human sources (e.g., bacteria, fungi, plants), is a key aspect of its biological activity. β-Glucosidases are enzymes that catalyze the hydrolysis of the β-glycosidic bond, releasing glucose and the aglycone, 4-vinylphenol (B1222589).

The catalytic mechanism of β-glucosidases typically involves two key carboxylic acid residues in the active site: a general acid/base catalyst and a nucleophile. The substrate, this compound, would first dock into the active site of the enzyme. The fit is determined by the shape and chemical properties of both the substrate and the active site.

A commonly used chromogenic substrate for studying β-glucosidase activity is 4-nitrophenyl β-D-glucopyranoside (PNPG). caymanchem.commedchemexpress.comfishersci.commegazyme.com Upon hydrolysis by β-glucosidase, it releases 4-nitrophenol, which can be quantified colorimetrically. caymanchem.commedchemexpress.com The study of PNPG hydrolysis provides a model for understanding how this compound might behave as a substrate. The kinetics of the enzymatic reaction with this compound could be characterized by determining the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat).

Table 1: Key Parameters in Enzyme-Substrate Interaction Studies

| Parameter | Description | Relevance to this compound |

| K_m (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme. | A low K_m value would indicate a high affinity of the enzyme for this compound. |

| k_cat (Catalytic Constant) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. | A high k_cat value would signify efficient catalytic conversion of this compound. |

| k_cat/K_m (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme in converting the substrate to product. | This parameter would allow for the comparison of the enzymatic processing of this compound with other substrates. |

Further investigations using purified non-human β-glucosidases would be necessary to determine these specific kinetic parameters for this compound.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the molecular interactions of this compound at an atomic level. nih.govrsc.orgmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a receptor or an enzyme. nih.gov This technique can provide insights into the binding mode and affinity. Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-macromolecule complex over time, providing a more realistic representation of the interactions in a biological environment. rsc.orgmdpi.com

The biological activity of a flexible molecule like this compound is highly dependent on its conformational preferences. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments.

Table 2: Predicted Conformational Distribution of Phenyl β-D-glucopyranoside in Water

| Conformer (Hydroxymethyl Conformation) | Population (%) |

| G-g+/cc/T | 20 |

| G+g-/cc/T | 30 |

| G-g-/cc/T | 10 |

| G+g-/cc/G- | 10 |

| Data derived from studies on the analogous compound phenyl β-D-glucopyranoside. nih.gov |

It is plausible that this compound would exhibit similar conformational flexibility, with the vinyl group influencing the preferred orientations of the aglycone relative to the glucopyranose ring.

Molecular docking simulations can predict the binding mode of this compound within the active site of an enzyme or the binding pocket of a receptor. These simulations generate a series of possible binding poses, which are then scored based on their predicted binding free energy.

The predicted binding mode would likely involve the glucopyranose moiety forming a network of hydrogen bonds with polar residues in the binding site. The ethenylphenyl group would likely be positioned in a hydrophobic pocket, contributing to the binding affinity through van der Waals and potentially π-π stacking interactions with aromatic residues.

MD simulations can further refine these docked poses and provide information on the stability of the predicted interactions over time. By analyzing the trajectory of the simulation, researchers can identify key residues involved in the binding and understand the dynamic nature of the ligand-receptor complex. While specific docking studies on this compound are yet to be published, the methodologies are well-established and could provide significant predictive power for its interactions with various non-human macromolecules.

Future Research Directions and Theoretical Applications of 4 Ethenylphenyl Beta D Glucopyranoside

Exploration of Undiscovered Natural Sources

The core structure of 4-ethenylphenyl beta-D-glucopyranoside belongs to the broad class of phenylpropanoid glycosides. These compounds are widely distributed in the plant kingdom and play crucial roles in plant defense and signaling. frontiersin.orgnih.govnih.gov Future research should focus on identifying natural sources of this compound. It is hypothesized that this compound may be a secondary metabolite in plants, potentially involved in responses to biotic or abiotic stress.

A systematic screening of plant species, particularly those known to produce a variety of phenylpropanoids, could reveal its presence. Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the detection and structural elucidation of this compound in complex plant extracts. The discovery of its natural occurrence would open avenues to understanding its biosynthetic pathway and its ecological significance.

Investigation of Novel Enzymatic Transformations

The enzymatic transformation of glycosides is a cornerstone of biocatalysis, offering routes to novel compounds and materials. researchgate.net The presence of both a glucose moiety and a reactive ethenyl group in this compound makes it a candidate for various enzymatic modifications.

Future investigations could explore the following enzymatic reactions:

Enzymatic Hydrolysis: The susceptibility of the β-glucosidic bond to hydrolysis by β-glucosidases could be studied. nih.gov This reaction would release glucose and 4-vinylphenol (B1222589). Understanding the kinetics of this hydrolysis is crucial if the compound is to be considered for any biological application.

Enzymatic Polymerization: The ethenyl (vinyl) group offers a handle for polymerization reactions. While typically achieved through chemical catalysis, the potential for enzymatic polymerization using laccases or peroxidases could be explored. This could lead to the synthesis of novel glycopolymers with unique properties. capes.gov.br

Transglycosylation: Glycosyltransferases could be employed to attach additional sugar units to the glucose moiety, creating more complex oligosaccharide structures. nih.gov Conversely, enzymes could be used to transfer the 4-ethenylphenyl group to other acceptor molecules.

A summary of potential enzymatic transformations is presented in Table 1.

Table 1: Potential Enzymatic Transformations of this compound

| Transformation | Enzyme Class | Potential Product(s) | Research Focus |

| Hydrolysis | β-Glucosidase | D-Glucose, 4-Vinylphenol | Kinetics, substrate specificity |

| Polymerization | Laccase, Peroxidase | Poly(4-vinylphenyl-β-D-glucopyranoside) | Polymer properties, reaction conditions |

| Transglycosylation | Glycosyltransferase | Complex Glycosides | Synthesis of novel glycostructures |

Design and Synthesis of Advanced Glycoconjugates for Research Probes

The development of molecular probes is essential for studying biological processes. The unique structure of this compound, specifically its terminal ethenyl group, makes it an attractive scaffold for the synthesis of advanced glycoconjugates to be used as research probes.

The ethenyl group can participate in "click chemistry" reactions, such as the thiol-ene reaction, which allows for the efficient and specific attachment of reporter molecules like fluorophores, biotin, or other tags. nih.govnih.gov This would enable the creation of probes to visualize and track the interactions of this glycoside within biological systems. For instance, a fluorescently-labeled version of the compound could be used to study its uptake and localization in cells. nih.gov

Furthermore, the synthesis of glycoconjugate vaccines is an area of growing interest. rsc.org While speculative, the potential for incorporating this compound into larger carrier molecules to elicit specific immune responses could be a long-term research goal.

Theoretical Frameworks for Structure-Activity Relationship Studies (Excluding Pharmacological Activity)

Understanding the three-dimensional structure and conformational dynamics of this compound is fundamental to predicting its interactions and reactivity. Theoretical and computational methods can provide significant insights into its structure-activity relationships, independent of any pharmacological considerations.

A key area of future research would be the detailed conformational analysis of the molecule in different solvent environments using computational chemistry. nih.govnih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to determine the preferred orientations of the phenyl and glucose rings and the rotational freedom around the glycosidic bond. scispace.comresearchgate.net

These theoretical studies can help to:

Predict the most stable conformers of the molecule.

Provide a basis for interpreting experimental data from techniques like NMR spectroscopy.

A comparative analysis of the conformational landscape of this compound with its non-ethenyl counterpart, phenyl-β-D-glucopyranoside, could reveal the specific impact of the vinyl group. nih.govnih.gov

Potential as a Biochemical Marker in Ecological Studies

Plants produce a vast array of secondary metabolites in response to environmental stresses, such as herbivory, pathogen attack, and drought. frontiersin.orgnih.govnih.gov These compounds can serve as biochemical markers, providing a molecular snapshot of the physiological state of a plant and its interaction with the environment.

Given that this compound is a phenylpropanoid glycoside, a class of compounds frequently implicated in plant defense, it has the potential to be a valuable biochemical marker in ecological studies. nih.gov Future research could investigate whether the concentration of this compound in plant tissues correlates with specific environmental stressors.

For example, studies could be designed to measure the levels of this compound in plants subjected to controlled stress conditions. An increase in its production could indicate a specific stress response, making it a useful biomarker for monitoring ecosystem health or for assessing the impact of climate change on plant communities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.